molecular formula C11H9BrN4O2 B8813349 5-Bromo-N-(4-methyl-3-nitrophenyl)pyrimidin-2-amine CAS No. 1123515-36-5

5-Bromo-N-(4-methyl-3-nitrophenyl)pyrimidin-2-amine

Cat. No. B8813349
Key on ui cas rn: 1123515-36-5
M. Wt: 309.12 g/mol
InChI Key: CBXXFVKBLBTUTC-UHFFFAOYSA-N
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Patent
US08293757B2

Procedure details

5-Bromo-2-chloropyrimidine 4 (50 mmol), 4-methyl-3-nitroaniline (60 mmol) and methylsulphonic acid (15 mmol) are heated at reflux in 1,4-dioxane (100 mL) for 16 h. The mixture is poured into water, filtered and dried under vacuum to give 5-bromo-N-(4-methyl-3-nitrophenyl)pyrimidin-2-amine 27 as a yellow solid. 1H NMR (400 MHz, d6-DMSO) δ 10.25 (s, 1H), 8.68 (s, 2H), 8.49 (d, J=2.0 Hz, 1H), 7.86 (dd, J=2.4, 8.4 Hz, 1H), 7.41 (d, J=8.4 Hz, 1H), 2.46 (s, 3H). MS (m/z) (M+1)+: 309.0, 311.0.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.[CH3:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][C:11]=1[N+:17]([O-:19])=[O:18].CS(O)(=O)=O.O>O1CCOCC1>[Br:1][C:2]1[CH:3]=[N:4][C:5]([NH:14][C:13]2[CH:15]=[CH:16][C:10]([CH3:9])=[C:11]([N+:17]([O-:19])=[O:18])[CH:12]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
60 mmol
Type
reactant
Smiles
CC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
15 mmol
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NC1=CC(=C(C=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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